![molecular formula C21H25BrN2O3S B2573557 2-(2-溴苯甲酰胺)-5,5,7,7-四甲基-4H,5H,6H,7H-噻吩[2,3-c]吡啶-3-羧酸乙酯 CAS No. 887901-63-5](/img/structure/B2573557.png)

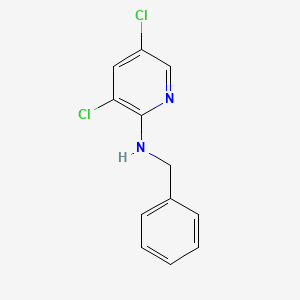

2-(2-溴苯甲酰胺)-5,5,7,7-四甲基-4H,5H,6H,7H-噻吩[2,3-c]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the esterification of 3-carboxypyridine with 2-amino-4-bromo-N-(2-bromophenyl)benzamide. Pyridine synthesis can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl pyridine-2-carboxylate has been characterized . The empirical formula is C8H9NO2 and the molecular weight is 151.16 .Chemical Reactions Analysis

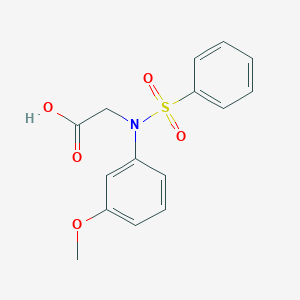

Chemical reactions involving similar compounds often include nucleophilic attack, deprotonation, leaving group removal, and protonation . For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethyl pyridine-2-carboxylate have been characterized . It has a boiling point of 240-241 °C and a melting point of 2 °C. The density is 1.119 g/mL at 25 °C .科学研究应用

- Pyridine Scaffold : Ethyl pyridine-2-carboxylate belongs to the pyridine family, which plays a crucial role in medicinal chemistry. Pyridine-based molecules are incorporated into over 7000 existing drug molecules due to their diverse pharmacological activities . Researchers explore this scaffold for designing novel drug candidates.

- Drug Crafting : The ease of parallelization and testing potential in the chemical space makes pyridine-based compounds attractive for drug development. Expect more novel pyridine-based drug candidates in the coming years .

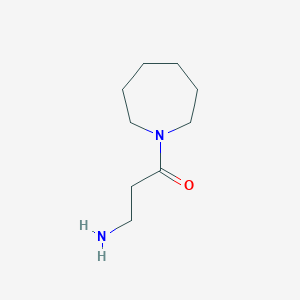

- Structural Similarity : Inspired by related molecules, researchers synthesized ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate as part of an anti-inflammatory agent research program .

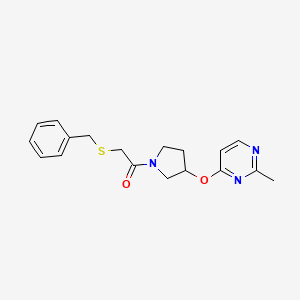

- GRK2 Kinase : Ethyl pyridine-2-carboxylate derivatives have been explored as potential inhibitors of the GRK2 kinase .

- Metal Coordination : Ethyl pyridine-2-carboxylate can coordinate with metal ions. For example, the N-atom of the imidazole moiety and the N-atom of the pyridine moiety engage in coordination with Zn^2+ ions .

- Triazolopyridine Isostere : Ethyl pyridine-2-carboxylate is structurally related to triazolopyridine, which has several bioactivity reports .

- Analeptic Activity : The synthesis of triazolo[4,5-c]pyridine derivatives was first reported in 1936, highlighting their potential in various biological contexts .

Medicinal Chemistry Research

Anti-Inflammatory Agents

Kinase Inhibitors

Coordination Chemistry

Bioactivity Reports

Superoxide Dismutase Activity

作用机制

The mechanism of action for similar compounds often involves inhibition of certain enzymes. For example, 10-benzyl-3,4,9,10,11,12-hexahydro-2 H-pyrido[4′,3′:4,5]thieno[3,2-e]-pyrimido[1,2-c]pyrimidine, synthesized from ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate, has been evaluated for its activity as an inhibitor for acetyl-cholinesterase .

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be studied for potential applications in medical chemistry .

属性

IUPAC Name |

ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFHDRLDNQFYSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)

![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)